FMOC-D-TYR-OH
Overview
Description
Fmoc-D-tyrosine is an Fmoc protected tyrosine derivative . The Fmoc group, or fluorenylmethyloxycarbonyl group, is a base-labile protecting group used in organic synthesis . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques .
Synthesis Analysis
Fmoc-D-Tyr(tBu)-OH is a common form of Fmoc-D-tyrosine . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Molecular Structure Analysis
The molecular formula of Fmoc-D-Tyr(tBu)-OH is C28H29NO5, and its molar mass is 459.53 g/mol . For Fmoc-D-tyrosine, the molecular formula is C24H21NO5, and its molar mass is 403.60 g/mol .
Chemical Reactions Analysis
The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Physical and Chemical Properties Analysis
Fmoc-D-Tyr(tBu)-OH appears as a white powder with a melting point of 145 - 160 ºC . Its optical rotation is [a]D20 = 28.5 ± 2.5 º (C=1 in DMF) . Fmoc-D-tyrosine also appears as a white solid with a melting point of 175-180 °C . Its optical rotation is [a]D = +19 ± 2º (C=1 in DMF) .
Scientific Research Applications
Peptide Synthesis and Post-Translational Modification : Fmoc-D-tyrosine is used in the synthesis of sulfotyrosine-containing peptides, which are important for many biological processes like leukocyte adhesion and chemotaxis. These peptides have therapeutic potential and can be synthesized using a one-step Fmoc-based solid-phase strategy (Chen et al., 2016).
Hydrogel Formation and Biomedical Applications : The enzyme-initiated self-assembly of Fmoc-tyrosine hydrogels, which can be controlled to alter their stiffness, offers potential applications in three-dimensional cell culture (Thornton et al., 2009).
Synthesis of Caged Peptides : Fmoc-D-tyrosine can be used for synthesizing caged peptides, which are crucial in studying peptide interactions and biological processes. This application is exemplified in the synthesis of caged neuropeptide Y (Tatsu et al., 1996).
NMR Spectroscopy : In NMR spectroscopy, Fmoc-D-tyrosine derivatives like Fmoc-perfluoro-tert-butyl tyrosine provide a means for detecting peptides at low concentrations due to their unique fluorine signatures (Tressler & Zondlo, 2016).
Influence on Hydrogelation and Self-Assembly : Fmoc-D-tyrosine derivatives, such as monohalogenated Fmoc-Phe, significantly affect the self-assembly process and enhance hydrogelation in aqueous solvents. This process is crucial for developing new materials with specific properties (Ryan et al., 2010).
Inhibitors of Protein Tyrosine Kinase : Fmoc-D-tyrosine is utilized in synthesizing cyclic peptides, which act as inhibitors of protein tyrosine kinase/SH2 interactions, crucial for understanding cellular signal transduction pathways (Nomizu et al., 1994).
Supramolecular Chemistry and Hydrogelators : Studies on Fmoc-amino acids, including Fmoc-tyrosine, focus on their role in the design and development of novel hydrogelators and biomaterials, emphasizing their structural and supramolecular features (Bojarska et al., 2020).
Biocatalytic Self-Assembly : Alkaline phosphatase-triggered self-assembly and hydrogelation of Fmoc-tyrosine involve biocatalytic conversion and formation of supramolecular structures, which is essential for understanding enzymatic activation and self-assembly processes (Thornton et al., 2013).
Mechanism of Action
Target of Action
Fmoc-D-Tyrosine, also known as FMOC-D-TYR-OH, is primarily used in the field of peptide synthesis . It doesn’t have a specific biological target, but rather serves as a building block in the creation of complex peptide structures .
Mode of Action
The Fmoc (9-fluorenylmethoxycarbonyl) group in Fmoc-D-Tyrosine is a base-labile protecting group used in peptide synthesis . It protects the amino group during the synthesis process and is removed by a base, usually piperidine . This allows for the controlled step-by-step construction of the peptide chain .
Biochemical Pathways
Fmoc-D-Tyrosine is involved in the biochemical pathway of solid-phase peptide synthesis . It’s used to synthesize peptides, including ones of significant size and complexity . The exact pathways affected would depend on the specific peptide being synthesized.
Result of Action
The primary result of Fmoc-D-Tyrosine’s action is the successful synthesis of the desired peptide . The molecular and cellular effects would be determined by the specific peptide that Fmoc-D-Tyrosine is a part of.
Action Environment
The action of Fmoc-D-Tyrosine is influenced by the conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reactants can affect the efficiency of the synthesis and the stability of the Fmoc group . Proper storage conditions (2-8°C) are also important to maintain the stability of Fmoc-D-Tyrosine .
Safety and Hazards
Future Directions
Fmoc-modified amino acids and short peptides have attracted significant attention in recent times due to their potential in biomedical research and industry . They serve as an excellent platform for the fabrication of functional materials . Fmoc-D-tyrosine, being an Fmoc-modified amino acid, holds promise in this regard. Future research may focus on exploring its potential in various applications such as tissue engineering, drug delivery, 3D bioprinting, wound healing, and more .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c26-16-11-9-15(10-12-16)13-22(23(27)28)25-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZCTMTWRHEBIN-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426255 | |
Record name | Fmoc-D-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112883-29-1 | |
Record name | Fmoc-D-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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